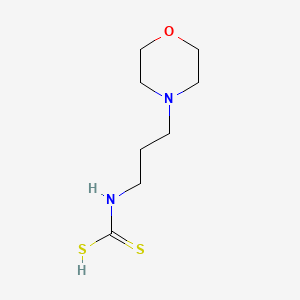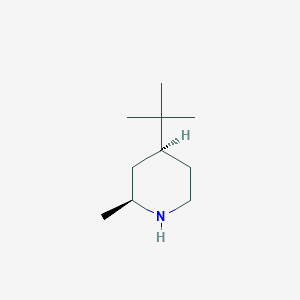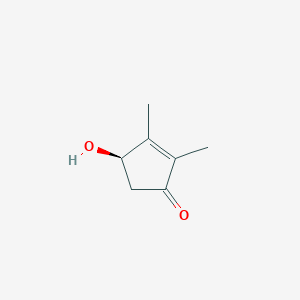![molecular formula C10H12N4O2 B14456637 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 70791-54-7](/img/structure/B14456637.png)
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C10H14N4O2 It is characterized by the presence of a piperidine ring, a nitrile group, and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of piperidine with cyanoacetic acid derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: Shares a similar structure but lacks the cyanomethoxyimino group.
Cyanoacetic acid piperidide: Another related compound with similar functional groups.
Uniqueness
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the cyanomethoxyimino group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
70791-54-7 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
N-(cyanomethoxy)-2-oxo-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C10H12N4O2/c11-4-7-16-13-9(8-12)10(15)14-5-2-1-3-6-14/h1-3,5-7H2 |
InChI-Schlüssel |
ZDZGNKPXVHVLAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=NOCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


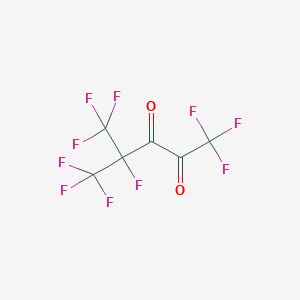
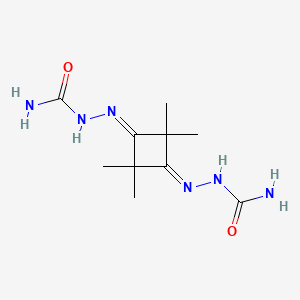
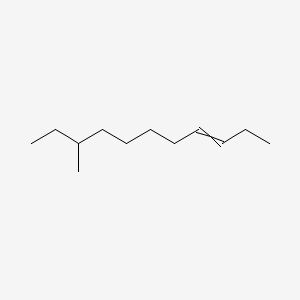


![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
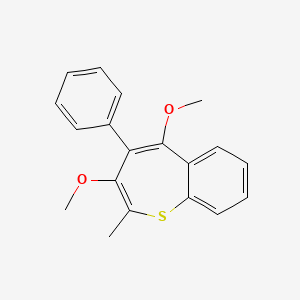
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
